molecular formula C10H22Cl2N2O B1462364 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride CAS No. 1823522-07-1

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride

Cat. No.: B1462364
CAS No.: 1823522-07-1
M. Wt: 257.2 g/mol
InChI Key: VVOUQFXQVFUHBL-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2OThe compound is typically found in a powdered form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine hydrochloride
  • 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine sulfate
  • 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine phosphate

Comparison: 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The dihydrochloride form may offer advantages in certain applications, such as enhanced stability or improved interaction with biological targets .

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-yloxypiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOUQFXQVFUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 2
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 3
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 4
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 5
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
Reactant of Route 6
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride

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